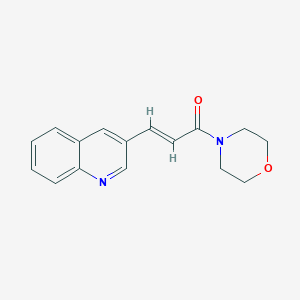![molecular formula C17H20ClN3O4S2 B2937384 (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1396843-89-2](/img/structure/B2937384.png)
(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic organic compound. Its intricate structure combines multiple functional groups and molecular fragments, making it interesting for diverse applications in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the formation of the azetidine ring, often a key intermediate, before coupling with other complex fragments. One possible synthetic route involves:
Step 1: Synthesis of 4-Chlorobenzo[d]thiazole derivatives through condensation reactions.
Step 2: Formation of azetidine intermediates via azetidinone synthesis.
Step 3: Coupling reactions to link the azetidine with the piperidine derivative under specific reaction conditions (e.g., temperature, solvent).
Industrial Production Methods:
Industrial synthesis involves scalable and efficient methods, including:
High-pressure reactors for the synthesis of the thiazole core.
Continuous flow chemistry to enhance reaction throughput.
Catalysis, possibly using metal catalysts, to streamline reaction pathways.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, often catalyzed by peroxides.
Reduction: Reduction reactions can target specific functional groups like the sulfonyl group.
Substitution: Commonly undergoes nucleophilic and electrophilic substitutions, especially involving the chloro and thiazole parts.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reactions: Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) conditions, organic solvents like dichloromethane.
Major Products Formed:
Oxidized derivatives with altered activity.
Reduced derivatives with modified properties.
Substituted products, possibly altering biological activity.
Applications De Recherche Scientifique
The compound has notable research applications in various fields:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its interaction with enzymes and proteins.
Medicine: Potential therapeutic uses due to its structural complexity, possibly in the development of anti-cancer, anti-inflammatory, or CNS-active drugs.
Industry: Used in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
Mechanism:
The compound’s mechanism of action is largely dependent on its ability to interact with biological targets, such as enzymes or receptors, altering their function.
Molecular Targets and Pathways:
Enzyme Inhibition: May inhibit specific enzymes by binding to their active sites.
Receptor Modulation: Could modulate receptor activity, impacting cellular signaling pathways.
Pathways: Involves pathways like apoptosis, inflammation, or neurotransmission.
Comparaison Avec Des Composés Similaires
(4-Chlorobenzo[d]thiazol-2-yl)oxy derivatives: Share structural similarities but differ in pharmacological profiles.
Azetidinone-based compounds: Have different biological activities.
Piperidine derivatives: Also explored for medicinal chemistry applications.
There you go! A deep dive into the fascinating world of (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone. Anything you'd like to explore further?
Propriétés
IUPAC Name |
[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S2/c1-27(23,24)21-7-5-11(6-8-21)16(22)20-9-12(10-20)25-17-19-15-13(18)3-2-4-14(15)26-17/h2-4,11-12H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCJWZNJULXCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-[(4,4-Difluorooxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2937301.png)




![2-(benzylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2937306.png)






![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine](/img/structure/B2937321.png)

